molecular formula C29H24N4O7 B11531267 N-(2,5-dimethoxyphenyl)-3,5-dinitro-4-({4-[(E)-2-phenylethenyl]phenyl}amino)benzamide

N-(2,5-dimethoxyphenyl)-3,5-dinitro-4-({4-[(E)-2-phenylethenyl]phenyl}amino)benzamide

Cat. No.: B11531267
M. Wt: 540.5 g/mol
InChI Key: RHDZEXIJSNPJOI-CMDGGOBGSA-N
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Description

N-(2,5-DIMETHOXYPHENYL)-3,5-DINITRO-4-({4-[(1E)-2-PHENYLETHENYL]PHENYL}AMINO)BENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core with multiple substituents, including methoxy, nitro, and phenylethenyl groups, which contribute to its unique chemical properties and reactivity.

Properties

Molecular Formula

C29H24N4O7

Molecular Weight

540.5 g/mol

IUPAC Name

N-(2,5-dimethoxyphenyl)-3,5-dinitro-4-[4-[(E)-2-phenylethenyl]anilino]benzamide

InChI

InChI=1S/C29H24N4O7/c1-39-23-14-15-27(40-2)24(18-23)31-29(34)21-16-25(32(35)36)28(26(17-21)33(37)38)30-22-12-10-20(11-13-22)9-8-19-6-4-3-5-7-19/h3-18,30H,1-2H3,(H,31,34)/b9-8+

InChI Key

RHDZEXIJSNPJOI-CMDGGOBGSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=C(C(=C2)[N+](=O)[O-])NC3=CC=C(C=C3)/C=C/C4=CC=CC=C4)[N+](=O)[O-]

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=C(C(=C2)[N+](=O)[O-])NC3=CC=C(C=C3)C=CC4=CC=CC=C4)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

The synthesis of N-(2,5-DIMETHOXYPHENYL)-3,5-DINITRO-4-({4-[(1E)-2-PHENYLETHENYL]PHENYL}AMINO)BENZAMIDE typically involves multi-step organic reactions. The synthetic route may include:

    Nitration: Introduction of nitro groups to the aromatic ring.

    Methoxylation: Substitution of hydrogen atoms with methoxy groups.

    Amidation: Formation of the benzamide core.

    Stilbene Formation: Introduction of the phenylethenyl group through a coupling reaction.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

N-(2,5-DIMETHOXYPHENYL)-3,5-DINITRO-4-({4-[(1E)-2-PHENYLETHENYL]PHENYL}AMINO)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas, palladium catalyst), and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,5-DIMETHOXYPHENYL)-3,5-DINITRO-4-({4-[(1E)-2-PHENYLETHENYL]PHENYL}AMINO)BENZAMIDE involves its interaction with specific molecular targets and pathways. The nitro and methoxy groups may play a role in its reactivity and binding affinity to biological targets. The compound may exert its effects through:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA Intercalation: Inserting itself between DNA base pairs, affecting DNA replication and transcription.

Comparison with Similar Compounds

N-(2,5-DIMETHOXYPHENYL)-3,5-DINITRO-4-({4-[(1E)-2-PHENYLETHENYL]PHENYL}AMINO)BENZAMIDE can be compared with similar compounds such as:

    N-(4-Amino-2,5-diethoxyphenyl)benzamide: Similar structure but with ethoxy groups instead of methoxy groups.

    N-(4-Amino-2,5-dimethoxyphenyl)benzamide: Lacks the nitro and phenylethenyl groups.

    N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide: Contains different substituents and a pyrazole ring.

The uniqueness of N-(2,5-DIMETHOXYPHENYL)-3,5-DINITRO-4-({4-[(1E)-2-PHENYLETHENYL]PHENYL}AMINO)BENZAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

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